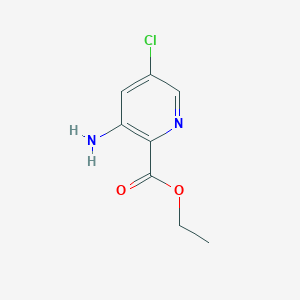
氯(苯基)乙酰氯
描述
Chloro(phenyl)acetyl chloride, also known as CPAC, is a versatile chemical compound with a wide range of applications in both scientific research and industrial processes. It is a colorless, volatile liquid with a pungent odor, and is often used as an intermediate in the synthesis of other compounds.
科学研究应用
Pharmaceutical Synthesis
2-Chloro-2-phenylacetyl chloride is utilized in the synthesis of various bioactive compounds. For instance, it’s used to create (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, which has shown superior anti-inflammatory activity compared to ibuprofen . This compound’s synthesis demonstrates the potential of 2-chloro-2-phenylacetyl chloride in enhancing the metabolic stability and potency of pharmaceuticals .
Agriculture
In the agricultural sector, this compound’s derivatives could be explored for their potential as pesticides or herbicides . While specific applications in agriculture are not directly cited, the chemical’s role in synthesizing intermediates that could be used in agrochemicals is significant .
Material Science
2-Chloro-2-phenylacetyl chloride is a key reagent in the homogeneous acylation of cellulose . This process is crucial for modifying cellulose to produce materials with varied properties, such as altered thermal stability or solubility, which can be valuable in creating new materials for industrial applications .
Chemical Synthesis
This compound offers a versatile platform for introducing chloro and phenyl groups into molecules, making it a valuable tool in chemical synthesis. It’s used in preparing various pharmaceutical intermediates and macroinitiators for polymer synthesis .
Biochemistry
In biochemistry, 2-chloro-2-phenylacetyl chloride is used to introduce a chlorine atom as a bioisostere for hydrogen . This modification can improve the pharmacokinetic properties of compounds, potentially leading to the development of new drugs with enhanced efficacy and stability .
Environmental Science
While direct applications in environmental science are not extensively documented, the compound’s use in synthesizing materials like cellulose-CPAC suggests potential for developing biodegradable polymers . These polymers could have significant environmental benefits, such as reducing reliance on non-renewable resources .
作用机制
Target of Action
2-Chloro-2-phenylacetyl chloride, also known as Chloro(phenyl)acetyl chloride or alpha-Chlorophenylacetyl chloride, is a chemical compound that primarily targets cellulose . Cellulose, a polysaccharide consisting of a linear chain of several hundred to many thousands of β(1→4) linked D-glucose units, is the most abundant organic polymer on Earth and is used in the manufacture of numerous products .
Mode of Action
The interaction of 2-Chloro-2-phenylacetyl chloride with its target, cellulose, results in the acylation of cellulose . This process involves the substitution of hydroxyl groups in the cellulose structure with 2-Chloro-2-phenylacetyl chloride . Although all the C-6, C-3, and C-2 positions within the cellulose anhydroglucose unit (AGU) could be substituted by 2-Chloro-2-phenylacetyl chloride, the reaction is quite selective for the C-6 OH .
Biochemical Pathways
The acylation of cellulose with 2-Chloro-2-phenylacetyl chloride affects the biochemical pathways of cellulose utilization . The modification changes the properties of cellulose, making it more suitable for certain applications.
Pharmacokinetics
It’s important to note that any handling or use of 2-chloro-2-phenylacetyl chloride should be done with appropriate safety measures due to its hazardous nature .
Result of Action
The acylation of cellulose with 2-Chloro-2-phenylacetyl chloride results in the formation of a cellulose acylate, specifically cellulose-CPAC . This modification decreases the thermal stability of cellulose , potentially altering its physical and chemical properties and making it more suitable for certain industrial applications.
Action Environment
The action of 2-Chloro-2-phenylacetyl chloride on cellulose is influenced by environmental factors such as temperature and the presence of an acid-binding agent . The reaction is typically carried out in an ionic liquid, which acts as a solvent system . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability and efficacy.
属性
IUPAC Name |
2-chloro-2-phenylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEAOSXMQZWHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951710 | |
| Record name | Chloro(phenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(phenyl)acetyl chloride | |
CAS RN |
2912-62-1 | |
| Record name | α-Chlorobenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2912-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(phenyl)acetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002912621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(phenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(phenyl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORO(PHENYL)ACETYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P316SLR5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the molecular structure of 2-chloro-2-phenylacetyl chloride influence its reactivity with cellulose?
A1: Research indicates that the bulky structure of 2-chloro-2-phenylacetyl chloride leads to regioselective acylation of cellulose, favoring the less hindered C6-OH group. [, ] While substitution at secondary OH groups (C2 and C3) can occur, the reaction predominantly targets the primary hydroxyl group. [] This selectivity is less pronounced with smaller acylating agents like chloroacetyl chloride, which react more rapidly but with lower regioselectivity. []
Q2: What are the implications of using 2-chloro-2-phenylacetyl chloride in cellulose modification on the thermal stability of the resulting product?
A2: Acylation of cellulose with 2-chloro-2-phenylacetyl chloride has been shown to decrease its thermal stability. [, ] This effect becomes more pronounced with increasing bulk of the substituted groups. [] This information is crucial when considering the application of modified cellulose products in processes involving heat.
Q3: Beyond cellulose modification, what other synthetic applications utilize 2-chloro-2-phenylacetyl chloride?
A3: 2-Chloro-2-phenylacetyl chloride serves as a key building block in various one-pot syntheses. For example, it facilitates the formation of 3-alkyl-2-thioxo-1,3-thiazolidine-4-ones when reacted with a primary amine and carbon disulfide. [] This highlights the versatility of the compound in constructing heterocyclic systems with potential biological relevance. Additionally, it plays a role in the synthesis of fully substituted thiophen-2(3H)-one derivatives through reactions with N,N-disubstituted thioamides. [, ]
Q4: How has 2-chloro-2-phenylacetyl chloride been employed in material science research?
A4: Researchers have utilized 2-chloro-2-phenylacetyl chloride to functionalize the surface of titanium dioxide (TiO2) nanoparticles. [] This process involved attaching a silane coupling agent to the nanoparticles, followed by reaction with 2-chloro-2-phenylacetyl chloride. The resulting chlorine groups were then further modified for use in nitroxide-mediated radical polymerization of styrene. This showcases the compound's utility in surface modification strategies for developing novel nanomaterials.
Q5: What spectroscopic techniques are commonly used to characterize 2-chloro-2-phenylacetyl chloride and its derivatives?
A5: Studies frequently employ a combination of spectroscopic methods to confirm the successful synthesis and characterize the products derived from 2-chloro-2-phenylacetyl chloride. These methods include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), X-ray diffraction (XRD), and thermogravimetric analysis (TGA). [, ]
Q6: Are there any reported examples of electrochemical applications involving 2-chloro-2-phenylacetyl chloride?
A6: Yes, research has demonstrated the cathodic reduction of 2-chloro-2-phenylacetyl chloride. When performed in dichloromethane-tetraethylammonium chloride on a mercury cathode, this electrochemical process yields a mixture of α- and γ- 6-benzyl-3,5-diphenylhydroxypyranones or their corresponding phenylacetate derivatives. [] This highlights the compound's potential as a starting material in electrosynthetic pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]phenanthroline-6,9-dione](/img/structure/B1585388.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-2,4,6-trimethyl-5-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1585389.png)


